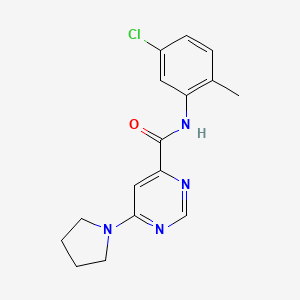
N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H17ClN4O and its molecular weight is 316.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationship and Permeability Studies
Research on structurally related compounds, like those involving modifications to the pyrimidine portion, has highlighted the importance of specific substitutions for maintaining or enhancing biological activity. For instance, studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound with a similar pyrimidine structure, have shown that specific modifications can retain activity while potentially improving oral bioavailability and gastrointestinal permeability. These findings suggest avenues for optimizing compounds like N-(5-chloro-2-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide for better therapeutic profiles (Palanki et al., 2000).
Anticancer and Anti-inflammatory Applications
Compounds with pyrimidine cores are explored for their anticancer and anti-inflammatory effects. Novel pyrazolopyrimidines derivatives, for example, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies suggest that the core pyrimidine structure in compounds like this compound may offer a framework for developing new therapeutic agents with potential anti-inflammatory and anticancer properties (Rahmouni et al., 2016).
Antimicrobial Activity
Research on pyridothienopyrimidines and related compounds has shown antimicrobial activity against a range of pathogens. This suggests that derivatives of this compound might be explored for antimicrobial applications, potentially offering new avenues for treating bacterial and fungal infections (Abdel-rahman et al., 2002).
Nonlinear Optical (NLO) Properties
The pyrimidine ring is a crucial structure in numerous biological molecules and has also been identified for its potential in nonlinear optics (NLO), which are essential for various technological applications. Studies on thiopyrimidine derivatives have highlighted their promising applications in NLO fields due to their structural properties. This suggests that compounds like this compound might also possess interesting optical properties that could be exploited in the development of optical materials (Hussain et al., 2020).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-11-4-5-12(17)8-13(11)20-16(22)14-9-15(19-10-18-14)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQRKDXUXYXWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2661770.png)
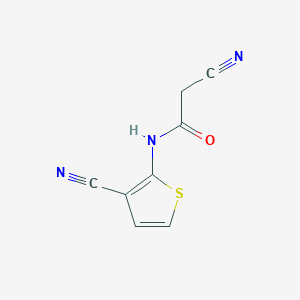
![ethyl 2-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2661774.png)
![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)
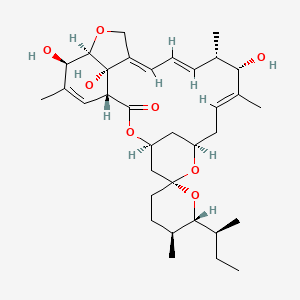
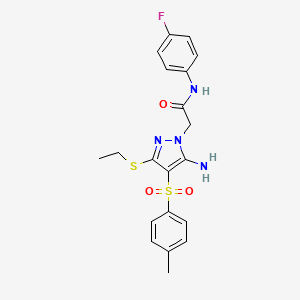

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)
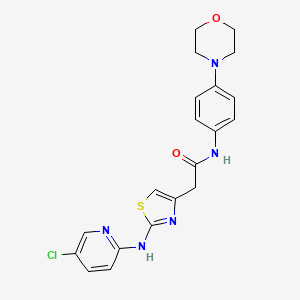
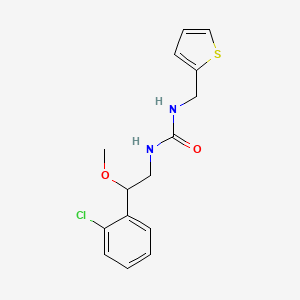
![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)
